ethyl 6-(tert-butyl)-2-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 6-(tert-butyl)-2-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic small-molecule compound featuring a tetrahydrobenzo[b]thiophene core modified with a tert-butyl group, an ethyl carboxylate ester, and a substituted pyrazole-acetamido side chain.
Properties
IUPAC Name |
ethyl 6-tert-butyl-2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5S/c1-7-31-21(28)18-15-9-8-14(22(4,5)6)10-16(15)32-20(18)23-17(27)11-25-13(3)19(26(29)30)12(2)24-25/h14H,7-11H2,1-6H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUMNPNBYPFXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(tert-butyl)-2-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzo[b]thiophene core, followed by the introduction of the tert-butyl group, the acetamido group, and the pyrazolyl group through various substitution and coupling reactions. Common reagents used in these steps include alkyl halides, amines, and nitro compounds, under conditions such as reflux, catalytic hydrogenation, and acid or base catalysis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization, distillation, and chromatography might be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(tert-butyl)-2-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various alkyl or aryl derivatives.
Scientific Research Applications
Biological Activities
Ethyl 6-(tert-butyl)-2-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been studied for its potential biological activities:
Anticancer Properties
Research indicates that compounds containing the pyrazole and thiophene motifs exhibit significant anticancer activity. For instance:
- A study demonstrated that similar compounds showed inhibitory effects on cancer cell proliferation by inducing apoptosis in various cancer lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies revealed that derivatives of this compound exhibited antibacterial activity against several pathogenic bacteria .
Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation:
- Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines in cellular models .
Case Studies and Research Findings
- Anticancer Activity Study :
- Antimicrobial Evaluation :
- Inflammation Inhibition :
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Observations:
The 3,5-dimethyl-4-nitro-pyrazole moiety introduces steric bulk and electron-withdrawing effects, which may influence metabolic stability or receptor-binding kinetics—features absent in ticlopidine and Zhou et al.'s compounds . The ethyl carboxylate ester at position 3 may serve as a prodrug moiety, enhancing solubility compared to non-esterified analogs.
Pharmacological Implications :
- Compound C1 from Zhou et al. demonstrated superior antiplatelet activity to ticlopidine, likely due to optimized substituent geometry and electronic effects . The target compound’s nitro-pyrazole group could further enhance activity by stabilizing charge interactions with the P2Y₁₂ receptor.
- The absence of a piperidine moiety (as in ticlopidine) in the target compound suggests a divergent mechanism of action, possibly targeting alternative pathways in platelet aggregation.
Research Findings and Gaps
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to Zhou et al.’s methods, involving coupling of pre-functionalized pyrazole-acetamido groups to the tetrahydrobenzo[b]thiophene core, confirmed via ¹H NMR and MS .
Biological Data Limitations: While Zhou et al.’s analogs (e.g., C1) show promising in vivo activity, the target compound’s pharmacological profile remains uncharacterized.
Comparative Advantages :
- The combination of tert-butyl and nitro groups may offer a balance between lipophilicity and polarity, addressing solubility challenges seen in purely hydrophobic analogs.
Biological Activity
Ethyl 6-(tert-butyl)-2-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that combines a tetrahydrobenzo[b]thiophene core with various functional groups, including a nitro-substituted pyrazole and an acetamido moiety. The synthesis typically involves multi-step organic reactions, often employing methods like the Gewald reaction to construct the tetrahydrobenzothiophene framework .
Synthesis Overview
- Starting Materials : Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
- Key Reactions :
- Formation of amides through coupling reactions.
- Modification of functional groups at C-2 and C-3 positions to enhance biological activity.
The synthesis pathway leads to the formation of various analogs that can be evaluated for their biological properties.
Antibacterial Activity
Research indicates that compounds derived from the tetrahydrobenzo[b]thiophene scaffold exhibit promising antibacterial properties. In particular, derivatives have been tested against Escherichia coli and other pathogenic bacteria. A study highlighted that specific modifications at the C-2 position resulted in compounds with improved biofilm inhibition capabilities against E. coli UTI89 , suggesting a strong structure-activity relationship .
Anticancer Properties
Tetrahydrobenzo[b]thiophenes have been recognized for their anticancer potential. Several studies have investigated their effects on tumor cell lines, revealing mechanisms such as inhibition of tubulin polymerization. For instance, certain derivatives demonstrated significant cytotoxicity against liver and lung carcinoma cell lines with IC50 values comparable to established chemotherapeutics like cisplatin .
Analgesic Effects
Another area of interest is the analgesic activity of related compounds. Some derivatives have shown enhanced analgesic effects in animal models compared to standard analgesics like metamizole. This suggests that modifications to the tetrahydrobenzothiophene structure can lead to compounds with dual therapeutic potential .
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of this compound. The following factors are essential:
- Functional Group Variations : Modifications at the C-2 and C-3 positions can significantly affect antibacterial and anticancer activities.
- Core Structure Integrity : Maintaining the tetrahydrobenzo[b]thiophene core is vital for retaining bioactivity.
A table summarizing key findings from SAR studies is provided below.
| Compound Variant | Biological Activity | Notes |
|---|---|---|
| Hit A | High biofilm inhibition | Base for further modifications |
| Compound 4 | Enhanced activity | Acyclic acid group preferred |
| Compound 16 | Retained activity | Aryl amine modification tolerated |
Case Study 1: Antibacterial Evaluation
In a high-throughput screening involving 17,500 compounds, derivatives of tetrahydrobenzo[b]thiophene were identified as effective biofilm inhibitors against E. coli UTI89 . The study emphasized the importance of structural modifications in enhancing antibacterial efficacy .
Case Study 2: Anticancer Activity Assessment
A recent study utilized molecular docking to explore the binding affinities of tetrahydrobenzo[b]thiophene derivatives against tubulin proteins. The results indicated that specific modifications could lead to significant antitumor effects by disrupting microtubule dynamics .
Q & A
Q. What synthetic methodologies are established for synthesizing this compound, and how do reaction conditions influence yield?
The compound’s core structure involves a tetrahydrobenzo[b]thiophene scaffold functionalized with a nitro-pyrazole acetamido group. A general approach involves:
- Step 1 : Condensation of thiophene precursors (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) with activated acylating agents. describes a similar procedure using benzoylisothiocyanate in 1,4-dioxane under room-temperature stirring, yielding thiophene derivatives via nucleophilic substitution .
- Step 2 : Introduction of the tert-butyl and nitro-pyrazole groups via alkylation or coupling reactions. highlights the use of tert-butyl-protected intermediates and nitro-substituted pyrazoles in analogous syntheses . Critical Parameters : Solvent polarity (e.g., 1,4-dioxane vs. DMF), reaction time (overnight stirring in ), and temperature (room temperature minimizes nitro group degradation).
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Single-Crystal X-ray Diffraction : demonstrates the use of X-ray crystallography to resolve bond lengths and angles in related tetrahydrobenzo[b]thiophene derivatives, confirming regiochemistry and stereochemistry .
- HPLC and NMR : emphasizes HPLC (≥98% purity criteria) combined with / NMR to verify functional groups (e.g., tert-butyl at δ ~1.4 ppm in NMR) and assess purity .
Advanced Research Questions
Q. How can experimental design (DoE) optimize multi-step synthesis to address low yields or impurities?
- Flow Chemistry Integration : proposes using flow-chemistry systems to enhance reproducibility in multi-step reactions, particularly for oxidation or coupling steps sensitive to O/moisture .
- Statistical Modeling : Apply response surface methodology (RSM) to variables like reagent stoichiometry (e.g., 1.2 eq. acylating agent vs. 1.0 eq. in ) and solvent ratios. For example, a central composite design could optimize reaction time and temperature to prevent nitro group reduction .
Q. How can researchers resolve contradictions in reported reaction conditions for nitro-pyrazole stability?
uses nitro-substituted pyrazoles in anhydrous DMF at 80°C, while employs room-temperature 1,4-dioxane. To reconcile this:
- Systematic Screening : Perform stability assays under varying conditions (pH, solvent, temperature) using UV-Vis or HPLC to monitor nitro group integrity.
- Protection Strategies : Introduce temporary protecting groups (e.g., tert-butyl esters in ) during coupling steps to shield reactive nitro moieties .
Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?
Q. How do steric effects from the tert-butyl group influence regioselectivity in functionalization?
The tert-butyl group creates steric hindrance, directing reactions to less hindered sites. For example:
- Acylation Sites : shows tert-butyl groups in tetrahydrobenzo[b]thiophenes favor acetamido substitution at the 2-position over the 3-position due to spatial constraints .
- Crystallographic Data : ’s X-ray structures reveal how tert-butyl groups distort the thiophene ring, altering electronic profiles and reaction pathways .
Data Contradiction Analysis
Q. Conflicting reports on nitro group stability under basic vs. acidic conditions: How to validate optimal conditions?
- Contradiction : uses basic conditions (DMF, KCO) for pyrazole coupling, while employs neutral 1,4-dioxane.
- Resolution : Conduct pH-controlled stability studies (e.g., pH 3–10 buffers) with HPLC monitoring. ’s HPLC protocols (≥98% purity) can quantify degradation products like amines or nitroso derivatives .
Methodological Tables
Table 1 : Comparison of Synthetic Approaches for Key Intermediates
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| 1 | Benzoylisothiocyanate, 1,4-dioxane, RT | 65–75 | |
| 2 | 3,5-Dimethyl-4-nitro-1H-pyrazole, DMF, 80°C | 50–60 |
Table 2 : Analytical Techniques for Structural Confirmation
| Technique | Critical Parameters | Application Example |
|---|---|---|
| X-ray Diffraction | Resolution < 0.8 Å, R-factor < 0.05 | Confirming tert-butyl geometry |
| NMR | 500 MHz, CDCl | Acetamido proton at δ 8.2–8.5 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
